5-(4-Fluorophenyl)-3-methylphenol
Description
5-(4-Fluorophenyl)-3-methylphenol is a fluorinated phenolic compound characterized by a phenol core substituted with a 4-fluorophenyl group at the 5-position and a methyl group at the 3-position. The fluorine atom and methyl group influence electronic distribution, solubility, and intermolecular interactions, which are critical for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-6-11(8-13(15)7-9)10-2-4-12(14)5-3-10/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKNSPCLWFFYDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683689 | |
| Record name | 4'-Fluoro-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261945-52-1 | |
| Record name | 4'-Fluoro-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluorophenyl)-3-methylphenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction between 4-fluorophenylboronic acid and 3-methylphenol in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-(4-Fluorophenyl)-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of 5-(4-Fluorophenyl)-3-methylbenzaldehyde.
Reduction: Formation of 5-(4-Fluorophenyl)-3-methylcyclohexanol.
Substitution: Formation of 5-(4-Methoxyphenyl)-3-methylphenol.
Scientific Research Applications
Chemistry: 5-(4-Fluorophenyl)-3-methylphenol is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent .
Medicine: The compound is being investigated for its potential therapeutic applications. Its derivatives are being explored for their efficacy in treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its chemical properties make it suitable for enhancing the durability and stability of these materials .
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-3-methylphenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with microbial cell membranes can lead to antimicrobial activity .
Comparison with Similar Compounds
The following analysis compares 5-(4-Fluorophenyl)-3-methylphenol with structurally related compounds, focusing on substituent effects, crystallographic data, and biological activities.
Structural Analogues
Table 1: Key Structural Features of Analogous Compounds
*Estimated based on molecular formula C₁₄H₁₃FO.
Crystallographic and Conformational Differences
- Planarity and Dihedral Angles : Pyrazole derivatives with 4-fluorophenyl groups (e.g., ) exhibit dihedral angles of ~4–10° between the pyrazole and fluorophenyl rings, suggesting moderate planarity . In contrast, thiazole-pyrazole hybrids () display perpendicular orientations of one fluorophenyl group relative to the core, impacting crystal packing .
Table 2: Comparative Bioactivity and Properties
- Antimicrobial Activity : Thiazole hybrids with 5-(4-fluorophenyl) groups () show significant activity against Gram-positive bacteria and fungi, attributed to halogen and heterocyclic motifs enhancing membrane disruption .
- Spectral Properties : Isoxazole derivatives () exhibit characteristic IR peaks for C=N (~1600 cm⁻¹) and C-F (~1200 cm⁻¹), with UV maxima influenced by substituent electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
